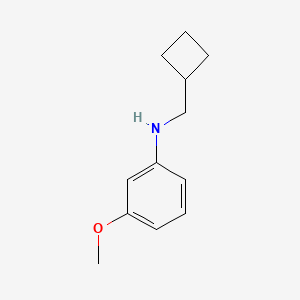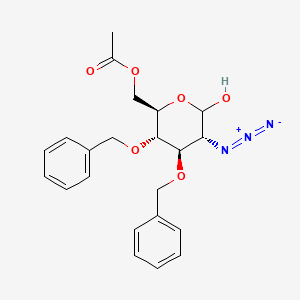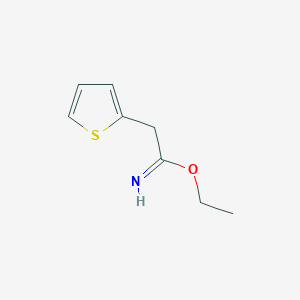
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methyl groups, as well as an indazole ring with additional methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the indazole moiety. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.
Indazole Ring Formation: The indazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and aromatic aldehydes.
Coupling Reactions: The final step involves coupling the pyrimidine and indazole rings using reagents like palladium catalysts under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.
Cyclization Reactions: The indazole moiety can engage in further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be utilized in the synthesis of advanced intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a key enzyme in a metabolic pathway or modulating receptor activity in a signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-methylpyrimidine: Shares the pyrimidine core but lacks the indazole moiety.
N-methylindazole: Contains the indazole ring but without the pyrimidine substitution.
Chloropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is unique due to its combined pyrimidine and indazole structures, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C15H16ClN5 |
|---|---|
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine |
InChI |
InChI=1S/C15H16ClN5/c1-9-8-17-15(16)18-14(9)20(3)11-5-6-12-10(2)21(4)19-13(12)7-11/h5-8H,1-4H3 |
InChI-Schlüssel |
BGQKVUVPPBIIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1N(C)C2=CC3=NN(C(=C3C=C2)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



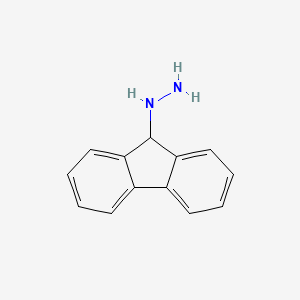

![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)


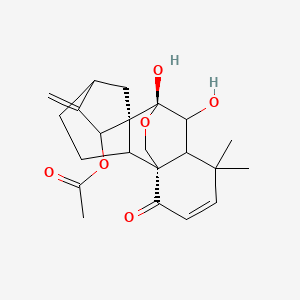
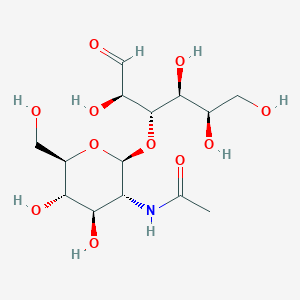

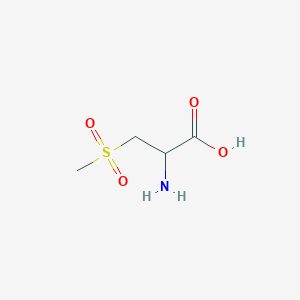
![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
